molecular formula C27H40O7 B1591144 lucidenic acid C CAS No. 95311-96-9

lucidenic acid C

Número de catálogo: B1591144
Número CAS: 95311-96-9
Peso molecular: 476.6 g/mol
Clave InChI: XIMQDJNNBMWDIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido Lucidénico C implica varios pasos, comenzando con el lanosterol, un precursor común para los triterpenoides de tipo lanostano. La ruta sintética típicamente incluye reacciones de oxidación, reducción y ciclización bajo condiciones controladas. Se utilizan reactivos y catalizadores específicos para lograr la estereoquímica deseada y las modificaciones del grupo funcional.

Métodos de Producción Industrial: La producción industrial del Ácido Lucidénico C se basa principalmente en la extracción de Ganoderma lucidum. El hongo se cultiva en condiciones controladas y los cuerpos fructíferos se cosechan. El proceso de extracción implica extracción con solventes, seguido de purificación utilizando técnicas cromatográficas para aislar el Ácido Lucidénico C en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Lucidénico C experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.

    Reducción: Reducción de grupos carbonilo a grupos hidroxilo.

    Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.

Reactivos y Condiciones Comunes:

    Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

    Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

    Sustitución: Condiciones que involucran nucleófilos o electrófilos, dependiendo de la sustitución deseada.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del Ácido Lucidénico C con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Lucidenic acid C has been shown to induce cytotoxic effects in various cancer cell lines. Notably, it has demonstrated activity against:

  • HepG2 (liver cancer)
  • COLO205 (colon cancer)
  • HL-60 (leukemia)

While its potency is less than that of lucidenic acids A and B, this compound still presents promising anti-cancer properties with IC50 values indicating effective concentrations for inhibiting cell viability .

Cell Line IC50 (μM) Effect
HepG2230Cytotoxicity
COLO205486Cytotoxicity
HL-6064.5Cytotoxicity

Anti-Inflammatory Effects

This compound has been implicated in the inhibition of inflammatory pathways. Studies suggest that it can suppress the expression of matrix metalloproteinase (MMP)-9, which is often upregulated in cancer and inflammatory conditions. This suppression occurs through the inactivation of the MAPK/ERK signaling pathway, demonstrating its potential utility in managing inflammation-related diseases .

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress, which is a key factor in the progression of various diseases, including cancer and neurodegenerative disorders. The ability to scavenge free radicals and reduce oxidative damage positions this compound as a candidate for functional foods and nutraceutical applications .

Case Study 1: Inhibition of HepG2 Cell Invasion

A study investigated the effects of lucidenic acids on PMA-induced invasion of HepG2 cells. Results indicated that this compound significantly inhibited MMP-9 activity and cell invasion through modulation of key signaling pathways (ERK1/2 and NF-κB), highlighting its potential as an anti-invasive agent in liver cancer therapy .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant activities of various triterpenoids from Ganoderma lucidum, this compound was found to have substantial DPPH radical scavenging activity. This suggests its utility in formulations aimed at reducing oxidative stress-related conditions .

Mecanismo De Acción

El mecanismo de acción del Ácido Lucidénico C involucra múltiples objetivos y vías moleculares:

Comparación Con Compuestos Similares

El Ácido Lucidénico C se compara con otros compuestos similares, como:

Singularidad: El Ácido Lucidénico C destaca por sus potentes efectos anticancerígenos y antiinflamatorios, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas. Su estructura química única permite interacciones específicas con objetivos moleculares, lo que aumenta su eficacia en comparación con otros compuestos similares .

Actividad Biológica

Lucidenic acid C is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has been studied for its various biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C27H40O7
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 95311-96-9

1. Anti-Cancer Effects

This compound exhibits notable anti-cancer properties. Research indicates that it inhibits the proliferation of various cancer cell lines, including hepatoma (HepG2), colon (COLO205), and leukemia (HL-60) cells. The compound has demonstrated cytotoxicity with varying IC₅₀ values across different cell lines:

Cell LineIC₅₀ (μM)Reference
HepG2230
COLO205154
HL-6064.5

In a study by Weng et al., this compound was shown to inhibit PMA-induced MMP-9 activity, which is associated with cancer invasion and metastasis, thereby demonstrating its potential as an anti-invasive agent in hepatoma cells .

2. Anti-Inflammatory Effects

This compound has been observed to possess anti-inflammatory properties. It inhibits the expression of inflammatory markers and enzymes, contributing to its potential therapeutic applications in inflammatory diseases. The compound's IC₅₀ against certain inflammatory responses has been reported as low as 13 μg/mL .

3. Antioxidant Activity

The antioxidant properties of this compound are significant, contributing to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and supporting overall health.

4. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. It may enhance cholinergic transmission by inhibiting acetylcholinesterase, thereby potentially improving cognitive function .

Case Studies

  • Hepatoma Cell Study : In a controlled study, this compound was administered to HepG2 cells along with phorbol 12-myristate 13-acetate (PMA). The results indicated significant inhibition of cell invasion and MMP-9 activity, confirming its potential as an anti-invasive agent .
  • Cytotoxicity Assessment : A comparative analysis of lucidenic acids A, B, and C revealed that while all exhibited cytotoxic effects on cancer cells, this compound was less potent than A and B but still demonstrated significant activity against HL-60 and HepG2 cells .

Propiedades

IUPAC Name

4-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMQDJNNBMWDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lucidenic acid C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

95311-96-9
Record name Lucidenic acid C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199 - 200 °C
Record name Lucidenic acid C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lucidenic acid C
Reactant of Route 2
lucidenic acid C
Reactant of Route 3
lucidenic acid C
Reactant of Route 4
lucidenic acid C
Reactant of Route 5
lucidenic acid C
Reactant of Route 6
lucidenic acid C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.